molecular formula C7H9NO2S B586130 4-Tolyl-d4-sulfonamide CAS No. 1219795-34-2

4-Tolyl-d4-sulfonamide

Cat. No. B586130
CAS RN: 1219795-34-2
M. Wt: 175.238
InChI Key: LMYRWZFENFIFIT-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tolyl-d4-sulfonamide is the deuterium labeled 4-Tolyl-sulfonamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of 4-Tolyl-d4-sulfonamide is C7H5D4NO2S . The molecular weight is 175.24 .

Scientific Research Applications

Photocatalytic Late-Stage Functionalization

Sulfonamides, including “4-Tolyl-d4-sulfonamide”, can be used in photocatalytic late-stage functionalization. This process allows sulfonamides to be converted to pivotal sulfonyl radical intermediates . This methodology exploits a metal-free photocatalic approach to access radical chemistry, which is harnessed by combining pharmaceutically relevant sulfonamides with an assortment of alkene fragments .

Synthesis of Other Organosulfur Compounds

Sulfonamides can be used as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Drug Molecule and Agrochemicals

A plethora of drug molecules and agrochemicals contain the sulfonamide functional group . The high hydrolytic stability, ability to interact with amino acids and metal ions in a biological setting, and the favorable physiochemical properties they often confer make sulfonamides prominent in company compound collections .

Late-Stage Generation of Synthetically Useful Sulfonyl Intermediates

Sulfonamides have been exploited in the late-stage generation of synthetically useful sulfonyl intermediates . This has reinvigorated the view of sulfonamides as useful synthetic functional groups .

Synthesis of Novel Sulfonamide Compounds

Sulfonamides can be used in the synthesis of novel sulfonamide compounds . For example, a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

Alkyl Transfer Reagents

Sulfonimidates, which can be synthesized from sulfonamides, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .

Safety and Hazards

The safety data sheet for a similar compound, 4-sulfonamidophenylhydrazine hydrochloride, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Tolyl-d4-sulfonamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-Toluenesulfonyl chloride-d4", "Ammonia-d3", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-Toluenesulfonyl chloride-d4 is dissolved in methanol and reacted with sodium hydroxide to form 4-Toluenesulfonate-d4.", "Step 2: 4-Toluenesulfonate-d4 is then reacted with ammonia-d3 in water to form 4-Toluenesulfonamide-d3.", "Step 3: The final step involves the exchange of deuterium atoms with hydrogen atoms to form 4-Tolyl-d4-sulfonamide. This can be achieved by treating 4-Toluenesulfonamide-d3 with a strong acid such as hydrochloric acid or sulfuric acid." ] }

CAS RN

1219795-34-2

Product Name

4-Tolyl-d4-sulfonamide

Molecular Formula

C7H9NO2S

Molecular Weight

175.238

IUPAC Name

2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D

InChI Key

LMYRWZFENFIFIT-QFFDRWTDSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N

synonyms

4-Methylbenzene-d4-sulfonamide;  p-Toluene-d4-sulfonamide;  4-Methylbenzene-d4-1-sulfonamide;  4-Methylbenzene-d4-sulfonamide;  4-Methylbenzen-d4-sulfonamide;  4-Methylphenyl-d4-sulfonamide;  4-Tolyl-d4-sulfonamide;  NSC 9908-d4-;  Plasticizer 15-d4-;  Toluen

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.